

Dapivirine Hydrochloride: A Technical Guide to its Solubility Characteristics

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Compound of Interest

Compound Name: *Dapivirine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dapivirine, with a focus on its hydrochloride salt. Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) being developed as a microbicide for the prevention of HIV-1 transmission.

Understanding its solubility is critical for formulation development, bioavailability, and overall therapeutic efficacy. This document compiles available quantitative solubility data, details relevant experimental protocols, and presents a visual workflow for solubility determination.

Executive Summary

Dapivirine is a weakly basic compound with low aqueous solubility.^[1] To enhance its dissolution and absorption characteristics, it is often formulated as a hydrochloride salt. While extensive experimental solubility data for a wide range of solvents for **dapivirine hydrochloride** is not readily available in the public domain, this guide presents the known solubility of the dapivirine free base in various aqueous and organic media. Additionally, predicted solubility values for **dapivirine hydrochloride** are included. The subsequent sections provide detailed data, experimental methodologies, and a procedural workflow to aid researchers in their understanding and further investigation of dapivirine's solubility profile.

Quantitative Solubility Data

The solubility of dapivirine has been determined in several solvent systems. The data is summarized in the tables below. It is important to note the distinction between the experimental

data for dapivirine (free base) and the predicted data for **dapivirine hydrochloride**. Generally, the salt form of a drug is expected to have higher aqueous solubility than the free base.

Table 1: Experimental Solubility of Dapivirine (Free Base)

Solvent System	Temperature	Solubility	Reference
Aqueous Buffers			
Acetate Buffer (pH 4.2)	37°C	> 15 µg/mL	[1]
Phosphate Buffer (pH 7.0)	37°C	< 15 µg/mL	[1]
Organic Solvents			
Dimethyl Sulfoxide (DMSO)	Not Specified	~200 µg/mL	[2]
Dimethylformamide (DMF)	Not Specified	~300 µg/mL	[2]
1-Octanol	37°C	> 15 µg/mL	[1]
Mixed Solvent Systems			
Isopropanol/Water (10:90 v/v)	37°C	~5 µg/mL	[1]
Isopropanol/Water (20:80 v/v)	37°C	~20 µg/mL	[1]
Isopropanol/Water (30:70 v/v)	37°C	~60 µg/mL	[1]
Isopropanol/Water (40:60 v/v)	37°C	~150 µg/mL	[1]
Isopropanol/Water (50:50 v/v)	37°C	~400 µg/mL	[1]
DMF:PBS (pH 7.2) (1:3)	Not Specified	~250 µg/mL	[2]

Table 2: Predicted Solubility of Dapivirine and its Hydrochloride Salt

Compound	Solvent	Solubility	Source
Dapivirine	Water	0.017 mg/mL	ALOGPS[3]
Dapivirine Hydrochloride	Water	0.0258 mg/mL	ALOGPS[4]

Experimental Protocols

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and simplicity.[5]

Shake-Flask Method for Solubility Determination

This protocol is based on the methodology described for determining dapivirine solubility.[1]

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

- Dapivirine or **Dapivirine Hydrochloride**
- Selected solvent(s) (e.g., purified water, buffers of various pH, organic solvents)
- Polypropylene centrifuge tubes
- Vortex mixer
- Orbital shaking incubator
- Syringe filters (e.g., 0.2 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

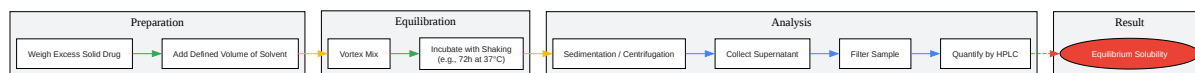
- Analytical balance

Procedure:

- Preparation: Add an excess amount of the solid drug to a polypropylene centrifuge tube. The exact amount will depend on the expected solubility; for dapivirine, 5-20 mg is typically used for 10 mL of solvent.[\[1\]](#)
- Solvent Addition: Add a precise volume (e.g., 10 mL) of the desired test medium to the tube.
- Initial Mixing: Seal the tubes and vortex mix for a short period (e.g., 20 seconds) to ensure initial dispersion of the solid.[\[1\]](#)
- Equilibration: Place the sealed tubes in an orbital shaking incubator set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 60 rpm). The samples should be incubated for a sufficient time to reach equilibrium, which is typically 24 to 72 hours.[\[1\]](#)[\[5\]](#)
- Phase Separation: After incubation, remove the tubes and allow them to stand to let undissolved solids sediment. Centrifugation can also be used to facilitate separation.
- Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
- Filtration: Filter the collected sample through a syringe filter (e.g., 0.2 µm PTFE) to remove any remaining undissolved microparticles.
- Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.[\[1\]](#)[\[6\]](#) The concentration of the saturated solution represents the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.



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Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The solubility of dapivirine, particularly its hydrochloride salt, is a critical parameter influencing its development as an anti-HIV microbicide. This guide has summarized the available experimental solubility data for the free base and predicted data for the hydrochloride salt, highlighting the poor aqueous solubility of the parent compound. The provided experimental protocol for the shake-flask method offers a standardized approach for researchers to conduct their own solubility assessments. The visual workflow further clarifies this process. Further experimental studies on the solubility of **dapivirine hydrochloride** in a broader range of pharmaceutically relevant solvents are warranted to support advanced formulation and drug delivery strategies.

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References

- 1. Refining the in vitro release test method for a dapivirine-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. toku-e.com [toku-e.com]
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